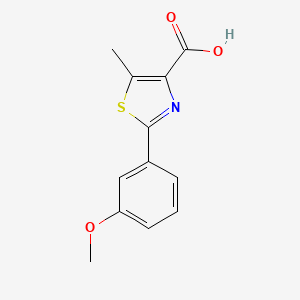![molecular formula C13H11Cl2NO B1358664 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine CAS No. 719993-89-2](/img/structure/B1358664.png)
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, also known as DCNA, is a synthetic compound with a molecular formula of C13H11Cl2NO . It has a wide range of applications in scientific research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass is 268.138 Da and the monoisotopic mass is 267.021759 Da .Wissenschaftliche Forschungsanwendungen
Neuroprotective Applications
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, under the derivative name KHG26792, has shown neuroprotective effects. It is effective in reducing hypoxia-induced toxicity in microglial cells, a significant aspect of brain health and function. The compound has been demonstrated to reduce the hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells, along with decreasing hypoxia-induced inducible nitric oxide synthase protein expression, and nitric oxide accumulation. It also attenuates hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity. These effects are accompanied by the suppression of hypoxia-induced protein expression of hypoxia-inducible factor 1-alpha and NADPH oxidase-2 (Kim et al., 2016).
Anti-Inflammatory and CNS Disease Applications
The azetidine derivative KHG26792 protects against ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia. This suggests a potential use of KHG26792 in treating diseases of the CNS related to activated microglia. It decreases ATP-induced TNF-α release from BV-2 microglia and inhibits ATP-induced increases in IL-6, PGE2, NO, ROS, CXCL2, and CCL3 (Kim et al., 2015).
Application in Brain Ischemia/Reperfusion Injury
KHG26792 has shown benefits in ischaemia/reperfusion (I/R) brain injury models. It improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis. Additionally, it significantly attenuates I/R-induced inflammation and oxidative stress, suggesting an anti-inflammatory and antioxidant role. This highlights the potential of KHG26792 in protecting against I/R injury in the brain, although its clinical relevance is yet to be determined (Kim et al., 2017).
Eigenschaften
IUPAC Name |
3-(2,4-dichloronaphthalen-1-yl)oxyazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-5-12(15)13(17-8-6-16-7-8)10-4-2-1-3-9(10)11/h1-5,8,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNRTHFJSDEPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

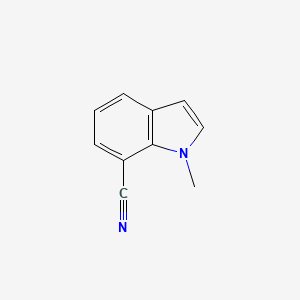



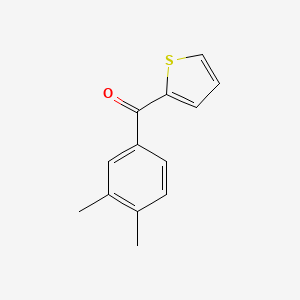
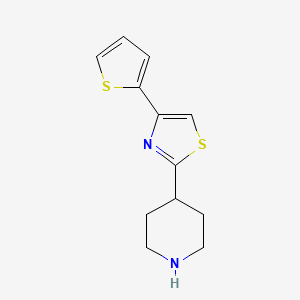

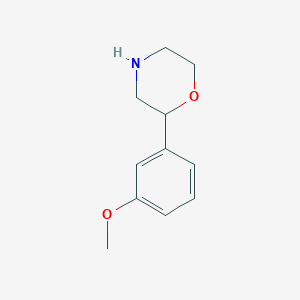
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

